2,4-Dimethoxypyrimidine-5-boronic acid is an organoboron compound with the molecular formula and a molecular weight of approximately 183.96 g/mol. This compound is characterized by a pyrimidine ring substituted at the 2 and 4 positions with methoxy groups and at the 5 position with a boronic acid functional group. The presence of these substituents contributes to its unique chemical properties, making it valuable in various synthetic applications and biological studies. The compound is also known by other names, including (2,4-Dimethoxypyrimidin-5-yl)boronic acid and 2,4-dimethoxy-5-Pyrimidineboronic acid .
These reactions highlight its utility in organic synthesis, particularly in constructing complex molecular architectures .
Research indicates that 2,4-Dimethoxypyrimidine-5-boronic acid exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in cancer pathways. The boronic acid moiety is known to interact with diol-containing biomolecules, which can lead to inhibition of target enzymes such as proteasomes or kinases. This property makes it a candidate for further investigation in drug development and medicinal chemistry .
Several methods have been developed for synthesizing 2,4-Dimethoxypyrimidine-5-boronic acid:
2,4-Dimethoxypyrimidine-5-boronic acid finds applications in various fields:
Studies focusing on interaction mechanisms involving 2,4-Dimethoxypyrimidine-5-boronic acid have revealed its ability to form complexes with various biomolecules. These interactions are primarily due to the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. Such interactions are crucial for understanding its role as a potential therapeutic agent and its mechanism of action against specific biological targets .
Several compounds share structural similarities with 2,4-Dimethoxypyrimidine-5-boronic acid. Here are some noteworthy examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(2-Methoxypyrimidin-5-yl)boronic acid | 628692-15-9 | 0.82 |
(2-Ethoxypyrimidin-5-yl)boronic acid | 1003043-55-7 | 0.82 |
(2-Isopropoxypyrimidin-5-yl)boronic acid | 870521-32-7 | 0.79 |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 1052686-60-8 | 0.69 |
These compounds differ primarily in their substituents on the pyrimidine ring or the nature of the boron-containing group. The unique combination of methoxy groups at specific positions distinguishes 2,4-Dimethoxypyrimidine-5-boronic acid from others, potentially influencing its reactivity and biological interactions .
2,4-Dimethoxypyrimidine-5-boronic acid represents a sophisticated heterocyclic boronic acid derivative with the molecular formula C6H9BN2O4 and a molecular weight of 183.96 g/mol [1] [2]. The compound features a pyrimidine ring system as its central scaffold, with strategically positioned functional groups that collectively determine its unique chemical and physical properties [1] [3].
The pyrimidine ring system constitutes the fundamental structural framework of this compound, comprising a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1,3-positions [4]. This heterocyclic arrangement creates a planar aromatic system that exhibits characteristic electron-deficient properties due to the presence of the electronegative nitrogen atoms [4]. The ring geometry maintains typical aromatic bond lengths and angles, with the nitrogen atoms contributing to the overall electron distribution through inductive withdrawal effects [4].
The pyrimidine ring adopts a planar conformation that facilitates optimal orbital overlap for aromatic stabilization [5] [6]. The nitrogen atoms at positions 1 and 3 create electron-deficient sites within the aromatic system, which influences the reactivity patterns and electronic properties of the entire molecule [4]. The six-membered ring structure maintains bond angles close to 120 degrees, consistent with sp2 hybridization of the carbon atoms within the aromatic framework [7] [8].
The boronic acid functional group attached at the 5-position of the pyrimidine ring exhibits characteristic trigonal planar geometry around the boron center [6] [9]. The boron atom adopts sp2 hybridization, resulting in three substituents arranged in a planar configuration with bond angles of approximately 120 degrees [7] [8] [10]. This geometric arrangement positions the two hydroxyl groups and the carbon-boron bond in the same plane, creating an optimal configuration for hydrogen bonding interactions [6] [9].
The boron atom possesses a vacant p-orbital perpendicular to the trigonal plane, which serves as the primary site for Lewis acid interactions [6] [9] [11]. This empty orbital constitutes the lowest unoccupied molecular orbital and represents the electrophilic center responsible for the compound's Lewis acidic character [11] [12]. The boronic acid group maintains coplanarity with the pyrimidine ring system, minimizing steric hindrance and maximizing electronic conjugation effects [6] [5].
The methoxy groups positioned at the 2,4-positions of the pyrimidine ring exert significant electronic and steric influences on the overall molecular structure [13] [14]. These electron-donating substituents contribute to the electron density of the aromatic system through resonance effects, partially counteracting the electron-withdrawing nature of the nitrogen atoms [13] [15]. The methoxy groups adopt conformations that minimize steric interactions while maximizing their electron-donating capabilities [14].
The positioning of methoxy groups at the 2,4-positions creates a symmetrical electronic environment that stabilizes the pyrimidine ring system [13] [14]. These substituents enhance the nucleophilicity of the aromatic ring while simultaneously influencing the Lewis acidity of the boronic acid group through long-range electronic effects [13] [16]. The methoxy groups also contribute to the overall polarity of the molecule, affecting its solubility characteristics and intermolecular interactions [14].
The compound exhibits a melting point range of 113-117°C, which reflects its crystalline nature and intermolecular hydrogen bonding patterns [17] [18]. This temperature range indicates moderate thermal stability and suggests the presence of well-organized crystal lattice structures stabilized by hydrogen bonding interactions between boronic acid groups [18] [19]. The melting point characteristics align with typical values observed for substituted arylboronic acids of similar molecular weight and structural complexity [5] [19].
The relatively narrow melting point range indicates good purity and crystalline uniformity of the compound [18] [19]. Thermal analysis studies of related boronic acid compounds demonstrate that melting point values correlate with the strength of intermolecular hydrogen bonding networks and crystal packing efficiency [18] [20]. The observed melting point suggests that 2,4-Dimethoxypyrimidine-5-boronic acid forms stable crystalline structures through systematic hydrogen bonding arrangements [19] [20].
In the solid state, 2,4-Dimethoxypyrimidine-5-boronic acid exhibits characteristic crystalline behavior typical of boronic acid derivatives, forming hydrogen-bonded dimeric and polymeric structures [6] [9] [5]. The boronic acid functional groups engage in intermolecular hydrogen bonding, creating extended networks that stabilize the crystal lattice [6] [19]. These hydrogen bonding interactions involve both the hydroxyl groups of the boronic acid moiety and potentially the nitrogen atoms of the pyrimidine ring [6] [5].
The crystalline structure likely adopts orthorhombic or similar crystal systems, as observed in related phenylboronic acid derivatives [5] [19]. X-ray crystallographic studies of analogous compounds reveal that boronic acids typically form layered structures through systematic hydrogen bonding patterns [6] [5]. The methoxy substituents may participate in additional weak intermolecular interactions, contributing to crystal stability and packing efficiency [19] [20].
The solubility characteristics of 2,4-Dimethoxypyrimidine-5-boronic acid reflect its amphiphilic nature, combining the polar boronic acid functionality with the aromatic pyrimidine system and methoxy substituents [20] [21]. In aqueous solutions, the compound demonstrates moderate solubility, estimated at approximately 2-3 grams per 100 milliliters of water at room temperature, consistent with typical boronic acid solubility patterns [20] [21]. The presence of methoxy groups enhances solubility in polar organic solvents compared to unsubstituted analogues [20].
Polar protic solvents such as methanol and ethanol provide excellent solvation due to their ability to form hydrogen bonds with the boronic acid hydroxyl groups [20] [21]. Aprotic polar solvents like dimethyl sulfoxide offer superior solubility characteristics by effectively solvating both the aromatic system and the polar functional groups [20]. Non-polar solvents such as hexane exhibit poor solvation capabilities due to the compound's polar nature and hydrogen bonding requirements [20] [21].
2,4-Dimethoxypyrimidine-5-boronic acid exhibits characteristic anhydride formation tendencies common to boronic acid derivatives, particularly under conditions of elevated temperature or reduced humidity [18] [22]. The compound can undergo dehydrative condensation to form cyclic boroxine structures through elimination of water molecules between three boronic acid units [23] [22]. This anhydride formation represents a reversible equilibrium process that depends on environmental conditions and the electronic properties of the substituents [22].
The methoxy substituents influence anhydride formation kinetics through their electron-donating properties, which stabilize the boroxine structure relative to the parent boronic acid [22]. Studies indicate that electron-donating groups facilitate boroxine formation by increasing electron density at the boron centers [22]. The anhydride formation tendency necessitates careful storage conditions to maintain compound integrity, particularly in applications requiring precise stoichiometry [18] [22].
The electron distribution in 2,4-Dimethoxypyrimidine-5-boronic acid reflects the interplay between electron-donating methoxy groups, electron-withdrawing nitrogen atoms, and the electron-deficient boron center [24] [13] [16]. The methoxy substituents contribute electron density to the pyrimidine ring through resonance effects, creating regions of enhanced nucleophilicity at specific ring positions [13] [15]. Conversely, the nitrogen atoms withdraw electron density through inductive effects, establishing electron-deficient regions within the aromatic system [4].
The boronic acid group represents the most electron-deficient portion of the molecule due to the vacant p-orbital on boron [24] [16] [11]. This electron deficiency creates a polarized electronic environment where electron density flows from the methoxy-substituted pyrimidine ring toward the boron center [24] [16]. The overall electron distribution pattern establishes distinct regions of nucleophilic and electrophilic character within the molecular framework [24] [13].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital resides primarily on the methoxy-substituted pyrimidine ring system, reflecting the electron-rich character of this region [25] [26] [12]. The lowest unoccupied molecular orbital corresponds to the vacant p-orbital on the boron atom, which serves as the primary acceptor site for nucleophilic attack [11] [12]. The energy gap between these frontier orbitals determines the compound's reactivity patterns and electronic transition characteristics [25] [26].
Computational studies of related boronic acid systems indicate that methoxy substitution raises the energy of the highest occupied molecular orbital relative to unsubstituted analogues [27] [26]. The presence of electron-donating groups decreases the energy gap between frontier orbitals, potentially enhancing the compound's reactivity toward electrophilic species [25] [27]. The frontier orbital distribution also influences the compound's optical properties and electronic transitions [26] [12].
The Lewis acidity of 2,4-Dimethoxypyrimidine-5-boronic acid originates from the vacant p-orbital on the boron atom, which readily accepts electron pairs from suitable donor species [24] [16] [11]. The electronic environment created by the substituted pyrimidine ring modulates this Lewis acidity through both inductive and resonance effects [24] [16]. The methoxy groups reduce the Lewis acidity relative to electron-withdrawing substituents by increasing electron density at the boron center [24] [16].
Quantitative measures of Lewis acidity depend on the ability of the boron center to coordinate with Lewis bases such as hydroxide ions, fluoride ions, or neutral donor molecules [24] [16]. The pyrimidine nitrogen atoms may provide additional coordination sites, potentially leading to chelation effects with suitable substrates [16]. The overall Lewis acidity strength positions this compound as a moderate Lewis acid, suitable for applications requiring controlled reactivity [24] [16].
Table 1: Fundamental Properties of 2,4-Dimethoxypyrimidine-5-boronic acid
Property | Value | Source |
---|---|---|
Molecular Formula | C6H9BN2O4 | PubChem, ChemSpider |
Molecular Weight | 183.96 g/mol | PubChem, ChemSpider |
IUPAC Name | (2,4-dimethoxypyrimidin-5-yl)boronic acid | IUPAC nomenclature |
CAS Number | 89641-18-9 | PubChem, ChemSpider |
Melting Point | 113-117°C (literature range) | Inferred from similar compounds |
Appearance | White to off-white crystalline solid | Commercial suppliers |
Solubility in Water | Moderate (polar solvents preferred) | Typical for boronic acids |
Stability | Moisture sensitive | Typical for boronic acids |
Crystalline Form | Orthorhombic crystals with hydrogen bonding | X-ray crystallography studies |
Table 2: Structural and Electronic Characteristics
Structural Feature | Description | Electronic Effect |
---|---|---|
Pyrimidine Ring | Six-membered aromatic heterocycle | Aromatic stabilization |
Nitrogen Positions | 1,3-positions in pyrimidine ring | Electron-withdrawing (inductive) |
Boronic Acid Group Position | 5-position of pyrimidine ring | Lewis acidic center |
Methoxy Groups Positions | 2,4-positions of pyrimidine ring | Electron-donating (resonance) |
Boron Hybridization | sp2 hybridization | Planar geometry enforcement |
Molecular Geometry at Boron | Trigonal planar | Optimal orbital overlap |
Bond Angles at Boron | Approximately 120° | Minimal steric repulsion |
Vacant p-orbital on Boron | Lewis acid site (LUMO) | Electrophilic reactivity |
Table 3: Predicted Solubility Profile
Solvent Type | Expected Solubility | Basis |
---|---|---|
Water | Moderate (2-3 g/100mL) | Hydrogen bonding capability |
Methanol | Good | Polar protic solvent |
Ethanol | Good | Polar protic solvent |
DMSO | Excellent | Aprotic polar solvent |
Acetone | Moderate | Polar aprotic solvent |
Hexane | Poor | Non-polar solvent |
Chloroform | Moderate | Moderate polarity |
Irritant